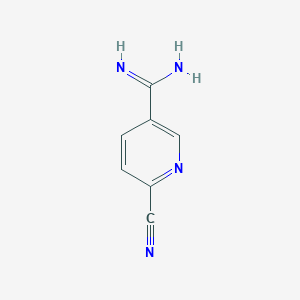

6-Cyanonicotinimidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6N4 |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

6-cyanopyridine-3-carboximidamide |

InChI |

InChI=1S/C7H6N4/c8-3-6-2-1-5(4-11-6)7(9)10/h1-2,4H,(H3,9,10) |

InChI Key |

AWSVGMMHQOEWKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=N)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Hypothetical Synthesis of 6-Cyanonicotinimidamide: A Technical Guide

Disclaimer: The synthesis of "6-Cyanonicotinimidamide" is not found in readily available scientific literature, suggesting it may be a novel or undocumented compound. The following guide presents a plausible, hypothetical synthesis pathway based on established principles of organic chemistry. The experimental protocols are derived from analogous reactions and should be considered theoretical. All procedures require rigorous safety precautions and should be performed by trained professionals in a suitable laboratory setting.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with a commercially available starting material, 2-chloropyridine. The initial step involves the introduction of a cyano group at the 6-position via a nucleophilic aromatic substitution. The subsequent step focuses on the conversion of the nitrile functional group into the desired imidamide through a Pinner reaction followed by ammonolysis.

A visual representation of this proposed pathway is provided below:

6-Cyanonicotinimidamide: A Technical Overview of a Novel Pyridine Derivative

Disclaimer: Publicly available experimental data on the chemical and physical properties of 6-Cyanonicotinimidamide is limited. This document provides a technical guide based on predicted properties and data available for the closely related isomer, 5-Cyanonicotinimidamide. The information for the 5-cyano isomer is presented as a surrogate and should be interpreted with caution, as the positional difference of the cyano group can significantly influence the compound's properties.

Introduction

This compound is a pyridine derivative characterized by a cyano group at the 6-position and an imidamide (carboximidamide) group at the 3-position of the pyridine ring. Its unique electronic and structural features suggest potential applications in medicinal chemistry and materials science. The presence of multiple nitrogen atoms and the conjugated system can facilitate interactions with biological targets and impart specific photophysical properties. This guide summarizes the available computed data for its isomer, 5-Cyanonicotinimidamide, and outlines a hypothetical synthetic approach and potential biological significance.

Physicochemical Properties of 5-Cyanonicotinimidamide

Due to the absence of experimental data for this compound, the following table summarizes the computed physicochemical properties of its isomer, 5-Cyanonicotinimidamide, sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C7H6N4 | PubChem |

| Molecular Weight | 146.15 g/mol | PubChem |

| XLogP3-AA | -0.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 146.059246208 Da | PubChem |

| Monoisotopic Mass | 146.059246208 Da | PubChem |

| Topological Polar Surface Area | 86.6 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 202 | PubChem |

Hypothetical Synthesis of this compound

While a specific experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be conceptualized starting from commercially available 6-chloronicotinonitrile. The following workflow outlines a potential multi-step synthesis.

Caption: A hypothetical workflow for the synthesis of this compound.

Experimental Protocol for Pinner Reaction (Hypothetical)

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be converted to imidamides.

-

Preparation of Imidate Hydrochloride: Dry hydrogen chloride gas is bubbled through a cooled (0 °C) solution of 6-aminonicotinonitrile in anhydrous ethanol. The reaction is monitored by thin-layer chromatography until the starting material is consumed. The resulting ethyl 6-cyanonicotinimidate hydrochloride is precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

-

Amination to Imidamide: The collected imidate hydrochloride is then treated with a solution of ammonia in an appropriate solvent (e.g., ethanol or methanol) at room temperature. The reaction mixture is stirred until the conversion to this compound is complete. The final product would then be purified by recrystallization or column chromatography.

Potential Signaling Pathway Interactions

Given the structural similarity of nicotinamide derivatives to NAD (Nicotinamide Adenine Dinucleotide), this compound could potentially interact with enzymes involved in NAD metabolism. One such family of enzymes is the Poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair, genomic stability, and programmed cell death. Nicotinamide itself is a known inhibitor of PARPs.

Caption: Hypothetical inhibition of the PARP signaling pathway by this compound.

Conclusion

While experimental data for this compound remains elusive in the public domain, theoretical analysis and comparison with its isomer, 5-Cyanonicotinimidamide, provide a preliminary understanding of its chemical nature. The proposed synthetic pathway offers a starting point for its chemical synthesis, which would be the first step toward experimental characterization and evaluation of its biological activity. Further research is warranted to explore the potential of this and other cyanonicotinimidamide derivatives as novel therapeutic agents or functional materials.

References

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Molecular Core of Cyanonicotinimidamide

Disclaimer: This technical guide focuses on the molecular structure and properties of 5-Cyanonicotinimidamide due to the limited availability of specific data for the 6-cyano isomer in publicly accessible scientific literature. The methodologies and potential biological activities discussed are based on established principles for closely related chemical structures and should be considered representative for the cyanonicotinimidamide scaffold.

5-Cyanonicotinimidamide is a heterocyclic compound featuring a pyridine ring substituted with a cyano group and a carboximidamide group. The arrangement of these functional groups imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.

2D and 3D Molecular Structure

The 2D structure of 5-Cyanonicotinimidamide clearly illustrates the connectivity of the atoms. The 3D conformation, which is critical for understanding intermolecular interactions, shows a relatively planar pyridine ring with the functional groups extending from it.

Table 1: Physicochemical and Computed Properties of 5-Cyanonicotinimidamide

| Property | Value | Reference |

| IUPAC Name | 5-cyanopyridine-3-carboximidamide | [1] |

| Molecular Formula | C₇H₆N₄ | [1] |

| Molecular Weight | 146.15 g/mol | [1] |

| Canonical SMILES | C1=C(C=NC=C1C(=N)N)C#N | [1] |

| InChI Key | DYOWZQQGVHNZKK-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

| Topological Polar Surface Area | 86.6 Ų | [1] |

| XLogP3-AA | -0.5 | [1] |

| Exact Mass | 146.059246208 Da | [1] |

Synthesis and Experimental Protocols

The synthesis of 5-Cyanonicotinimidamide can be approached through multi-step organic synthesis starting from readily available pyridine derivatives. A plausible synthetic route is outlined below, based on established chemical transformations for related compounds.

Proposed Synthetic Pathway

A logical synthetic strategy would involve the formation of the cyanopyridine core followed by the conversion of a nitrile or carboxylic acid group at the 3-position into the desired imidamide functionality.

Caption: Proposed synthetic workflow for 5-Cyanonicotinimidamide.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 3-Bromonicotinic Acid

-

To a solution of nicotinic acid in concentrated sulfuric acid, slowly add bromine at room temperature.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the mixture and pour it onto ice.

-

Neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

Filter, wash with cold water, and dry to obtain 3-bromonicotinic acid.

Step 2: Synthesis of 3-Bromo-5-cyanopyridine

-

Suspend 3-bromonicotinic acid in a suitable solvent such as dimethylformamide (DMF).

-

Add copper(I) cyanide (CuCN) and heat the mixture under reflux.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction, and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Step 3: Synthesis of 5-Cyanonicotinamide

-

Treat 3-bromo-5-cyanopyridine with thionyl chloride to form the acid chloride.

-

Carefully add the resulting acid chloride to a concentrated solution of ammonia in an appropriate solvent at low temperature.

-

Stir the reaction mixture until the formation of the amide is complete.

-

Isolate the product by filtration or extraction and purify by recrystallization.

Step 4: Synthesis of 5-Cyanonicotinimidamide (Pinner Reaction)

-

Suspend 5-cyanonicotinamide in anhydrous ethanol and bubble dry hydrogen chloride gas through the suspension at 0°C to form the imidate hydrochloride.

-

Treat the imidate hydrochloride with a solution of ammonia in ethanol to yield the final product, 5-cyanonicotinimidamide.

-

Purify the product by crystallization or chromatography.

Biological Activity and Signaling Pathways

While specific biological data for 5-Cyanonicotinimidamide is not extensively documented, the broader class of cyanopyridine derivatives has been shown to exhibit a wide range of pharmacological activities. These include anticancer, antimicrobial, and enzyme inhibitory effects.[1] The presence of the cyano and imidamide groups suggests potential for these molecules to act as hydrogen bond donors and acceptors, as well as to participate in coordination with metal ions in enzyme active sites.

Potential Anticancer Activity and Associated Signaling

Many small molecule anticancer agents exert their effects by inducing apoptosis (programmed cell death) in cancer cells. A plausible mechanism of action for a cyanopyridine derivative with anticancer properties could involve the modulation of key signaling pathways that regulate apoptosis, such as the TNF-α signaling pathway leading to caspase activation.

References

Technical Guide: 6-Cyanonicotinimidamide

A comprehensive search for technical information on "6-Cyanonicotinimidamide" has revealed a significant lack of available data for a compound with this specific name. It is highly probable that "this compound" is not a standard chemical identifier or may be a misnomer.

Extensive searches in chemical databases and scientific literature did not yield a specific CAS number or any published experimental data, such as synthesis protocols, quantitative biological activity, or established signaling pathways for "this compound."

A plausible alternative, given the chemical nomenclature, is 5-Cyanonicotinimidamide (IUPAC name: 5-cyanopyridine-3-carboximidamide). This compound is registered in the PubChem database under CID 133058451. However, even for this compound, there is a notable scarcity of in-depth technical information in the public domain. A specific CAS number for 5-Cyanonicotinimidamide was not readily found in the conducted searches.

This guide will proceed with the available information for 5-Cyanonicotinimidamide, while highlighting the significant gaps in the literature.

Chemical Identity and Properties of 5-Cyanonicotinimidamide

Due to the absence of experimental data, the following properties are computationally derived from the PubChem database.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄ | PubChem |

| Molecular Weight | 146.15 g/mol | PubChem |

| IUPAC Name | 5-cyanopyridine-3-carboximidamide | PubChem |

| Canonical SMILES | C1=C(C=NC=C1C(=N)N)C#N | PubChem |

| InChI Key | DYOWZQQGVHNZKK-UHFFFAOYSA-N | PubChem |

Synthesis and Experimental Protocols

A thorough literature search did not reveal any specific, detailed experimental protocols for the synthesis of 5-Cyanonicotinimidamide. General synthetic routes for cyanopyridine derivatives are documented, often involving multi-step processes. However, a direct and reproducible protocol for this specific molecule is not publicly available.

Quantitative Data

There is no available quantitative data from biological or biochemical assays for 5-Cyanonicotinimidamide in the reviewed literature. Therefore, tables summarizing such data cannot be provided.

Signaling Pathways and Biological Activity

The biological activity and the role of 5-Cyanonicotinimidamide in any signaling pathway are currently uncharacterized. While cyanopyridine derivatives, as a class of compounds, have been investigated for a wide range of biological activities, including as enzyme inhibitors and potential therapeutic agents, this specific information is not available for 5-Cyanonicotinimidamide. Consequently, the creation of a signaling pathway diagram as requested is not possible.

Logical Workflow for Information Retrieval

Conclusion

While the initial request was for an in-depth technical guide on "this compound," it must be concluded that there is no scientifically validated information available for a compound with this name. The most probable alternative, "5-Cyanonicotinimidamide," is a recognized chemical entity but lacks the detailed experimental data necessary to fulfill the core requirements of this request, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals, this indicates that 5-Cyanonicotinimidamide represents a novel chemical space that is yet to be explored and characterized. Any research into this compound would be foundational.

6-Cyanonicotinimidamide: Uncharted Territory in Drug Discovery

Despite a comprehensive search of available scientific literature and chemical databases, the mechanism of action for the compound 6-Cyanonicotinimidamide remains largely uncharacterized. This pyridine-based small molecule, identified by the CAS Number 1546448-99-0, appears to be a novel entity within the broader landscape of pharmacological research, with no substantive data currently published on its biological activity, cellular targets, or specific signaling pathways.

At present, information on this compound is primarily confined to its listing in chemical supplier catalogs. These sources confirm its chemical structure and provide basic physicochemical properties, but they do not offer any insights into its biological function. The absence of peer-reviewed studies, patents, or conference proceedings detailing its synthesis and subsequent biological evaluation suggests that this compound is either a very recently synthesized compound that has not yet been the subject of in-depth investigation or a research chemical that has not demonstrated significant biological effects to warrant further public documentation.

For researchers, scientists, and drug development professionals, this lack of information presents both a challenge and an opportunity. The novelty of this compound means that its therapeutic potential is entirely unexplored. Preliminary investigations would be required to ascertain any potential bioactivity, starting with broad-based cellular screening assays to identify any effects on cell viability, proliferation, or other key cellular processes.

Should initial screenings yield positive results, a cascade of further experimental protocols would be necessary to elucidate its mechanism of action. These would include, but not be limited to:

-

Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, or yeast two-hybrid screening to identify the specific protein or nucleic acid targets with which this compound interacts.

-

In Vitro Efficacy and Potency Assays: Quantitative assessments, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) determinations, against purified enzymes or in cell-based models to measure its biological potency.

-

Signaling Pathway Analysis: Utilizing methods like Western blotting, reporter gene assays, or phospho-protein arrays to determine the downstream cellular signaling cascades that are modulated by the compound.

Given the current void of information, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to this compound. The journey to understanding the therapeutic potential of this compound will require foundational, discovery-phase research to first establish its basic biological profile. As such, this compound represents a blank slate for future drug discovery and development efforts.

Navigating the Therapeutic Potential of Cyanopyridine Derivatives: A Technical Guide

Disclaimer: This whitepaper provides a comprehensive overview of the biological activities of cyanopyridine derivatives, a class of compounds with significant therapeutic potential. It is important to note that extensive searches for the specific compound "6-Cyanonicotinimidamide" did not yield any publicly available biological data. Therefore, the information presented herein pertains to structurally related cyanopyridine analogs and is intended to serve as a guide for researchers and drug development professionals interested in this chemical scaffold.

Introduction to Cyanopyridine Derivatives

Cyanopyridine derivatives are a class of heterocyclic organic compounds characterized by a pyridine ring substituted with a cyano group (-CN). This structural motif has garnered considerable attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. The electron-withdrawing nature of the cyano group, coupled with the versatile chemistry of the pyridine ring, allows for the synthesis of diverse compound libraries with a broad spectrum of pharmacological activities. This guide focuses on the anticancer and enzyme inhibitory properties of cyanopyridine derivatives, highlighting their potential in the development of novel therapeutics.

Biological Activity: Quantitative Data

The biological evaluation of various cyanopyridine derivatives has demonstrated their potential as anticancer agents and enzyme inhibitors. The following tables summarize the quantitative data from preclinical studies, focusing on cytotoxicity against cancer cell lines and inhibition of key enzymes involved in tumorigenesis.

Table 1: Cytotoxicity of Cyanopyridine Derivatives against Human Cancer Cell Lines

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 4e | MCF-7 (Breast Cancer) | MTT Assay | 8.352 | [1] |

| Compound Series | CaCo-2 (Colorectal Cancer) | MTT Assay | 2.612 - 8.394 | [1] |

| Compound 23j | HepG2 (Liver Cancer) | MTT Assay | 6.4 | [2] |

| Compound 23j | MCF-7 (Breast Cancer) | MTT Assay | 10.3 | [2] |

Table 2: Enzyme Inhibitory Activity of Cyanopyridine Derivatives

| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference |

| Compound 23j | VEGFR-2 | Kinase Assay | 3.7 | [2] |

| Sorafenib (Control) | VEGFR-2 | Kinase Assay | 3.12 | [2] |

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common method for the synthesis of 2-amino-3-cyanopyridine derivatives involves a one-pot, multi-component reaction.

Procedure:

-

A mixture of an appropriate acetophenone or other ketone (2 mmol), an aromatic aldehyde (2 mmol), malononitrile (2 mmol), and ammonium acetate (15 mmol) is prepared in ethanol (20 mL).

-

The reaction mixture is refluxed for a period of 10-14 hours.

-

Upon cooling, the resulting precipitate is collected by filtration.

-

The crude product is washed with ethanol and recrystallized from a suitable solvent system, such as DMF-methanol, to yield the purified 2-amino-3-cyanopyridine derivative.[3]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere and grow for 24 hours.[4]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (cyanopyridine derivatives) and incubated for a specified period, typically 48-72 hours.[4]

-

MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution in a suitable buffer is added to each well.[4]

-

Incubation: The plates are incubated for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[5]

-

Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Procedure:

-

Plate Coating: A 96-well plate is coated with the VEGF165 protein, the ligand for VEGFR-2.[7]

-

Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.[7]

-

Inhibitor Incubation: The test compounds (cyanopyridine derivatives) at various concentrations are added to the wells and pre-incubated.[7]

-

VEGFR-2 Addition: Biotin-labeled VEGFR-2 is added to the wells, and the plate is incubated to allow for binding to VEGF165.[7]

-

Detection: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated VEGFR-2. Following a wash step, a chemiluminescent substrate is added.[7]

-

Signal Measurement: The resulting chemiluminescence, which is proportional to the amount of bound VEGFR-2, is measured using a luminometer. A decrease in signal in the presence of the test compound indicates inhibition of the VEGF165-VEGFR2 interaction. The IC50 value is calculated from the dose-response curve.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of cyanopyridine derivatives is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Caption: VEGFR-2 Signaling Pathway and Inhibition by Cyanopyridine Derivatives.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. bpsbioscience.com [bpsbioscience.com]

The Enigmatic Case of 6-Cyanonicotinimidamide: A Search for a Molecule Yet to Be Discovered

Despite a comprehensive search of scientific literature and chemical databases, the compound "6-Cyanonicotinimidamide" remains elusive. No public records of its synthesis, discovery, or biological activity could be identified. This suggests that the molecule may be a novel chemical entity that has not yet been described in the scientific domain, or it may be referred to by a different nomenclature.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of "this compound." However, the foundational information required for such a guide—including experimental data, detailed protocols, and established signaling pathways—is not available in the public domain.

While the specific target of this guide, "this compound," is not documented, the broader class of compounds to which it belongs, cyanopyridines and nicotinamide derivatives, are subjects of extensive research. These families of molecules have garnered significant interest in medicinal chemistry due to their diverse biological activities.

The Chemical Landscape of Cyanopyridines and Nicotinamide Derivatives

Cyanopyridines are a class of organic compounds containing a pyridine ring substituted with a cyano group. The position of the cyano group and other substituents on the pyridine ring dictates the molecule's chemical properties and biological effects. Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes NAD+ and NADP+, which are crucial for numerous cellular metabolic processes. Its derivatives are widely explored for their potential therapeutic applications.

The synthesis of cyanopyridines often involves the introduction of a cyano group onto a pre-existing pyridine ring, for instance, through the reaction of a halo-pyridine with a cyanide salt. The formation of an imidamide group from a nitrile is a known chemical transformation, suggesting a plausible, though undocumented, synthetic route to "this compound" from a 6-cyanonicotinonitrile precursor.

Potential Biological Significance: An Extrapolation from Related Compounds

Based on the known biological activities of structurally similar compounds, one could speculate on the potential areas of interest for "this compound" research. Many cyanopyridine derivatives have been investigated for their therapeutic potential, exhibiting a range of activities including:

-

Anticancer Properties: Certain cyanopyridines have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: This class of compounds has also shown promise as antibacterial and antifungal agents.

-

Enzyme Inhibition: The pyridine and cyano functionalities can interact with the active sites of various enzymes, leading to their inhibition.

Hypothetical Experimental Workflow

Should "this compound" be synthesized, a logical progression of experiments to elucidate its properties would be necessary. The following diagram outlines a hypothetical workflow for the characterization and biological evaluation of a novel chemical entity.

Conclusion

The initial aim of this technical guide was to provide a comprehensive resource on the discovery of "this compound." However, the absence of any public data on this compound makes this impossible. The journey into the world of chemical discovery is one of both charted and uncharted territories. While the path to understanding "this compound" is currently undefined, the rich chemistry and biology of its parent compound classes, cyanopyridines and nicotinamides, provide a fertile ground for future exploration. Researchers venturing into this area have the opportunity to be the first to synthesize, characterize, and report on the properties of this enigmatic molecule, thereby writing the first chapter of its scientific story.

A Comprehensive Technical Guide to 6-Cyanonicotinimidamide: Synthesis, Properties, and Potential Applications

Disclaimer: 6-Cyanonicotinimidamide is a novel chemical entity with no specific data found in the current scientific literature. This guide provides a comprehensive overview based on the known chemistry of its constituent functional groups—the cyanopyridine core and the imidamide moiety—and related compounds. The experimental protocols and potential biological activities described herein are hypothetical and intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this compound.

Introduction

This compound represents an intriguing molecular scaffold for chemical and pharmacological research. It combines the structural features of a cyanopyridine, a class of compounds known for a wide range of biological activities, with an imidamide functional group. The imidamide group can act as a bioisostere of the more common amide or carboxamide group, a strategy often employed in medicinal chemistry to modulate physicochemical properties and metabolic stability.[1][2][3][4][5] This guide details a proposed synthetic pathway for this compound, outlines its predicted physicochemical properties, and discusses its potential biological significance in the context of related molecular structures.

Physicochemical Properties

While experimental data for this compound is unavailable, its properties can be predicted. For context, the known properties of potential precursors, 6-Cyanonicotinic acid and 6-Chloronicotinonitrile, are provided in the table below.

Table 1: Physicochemical Data of this compound and Related Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound (Predicted) | C₇H₆N₄ | 146.15 | - | - | Soluble in polar organic solvents |

| 6-Cyanonicotinic acid | C₇H₄N₂O₂ | 148.12 | 190-194 | - | Soluble in alcohol[6] |

| 6-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 | 116-120 | 105-107 (at 1 mmHg) | - |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from commercially available 6-chloronicotinonitrile. The proposed pathway involves a nucleophilic aromatic substitution to introduce a cyano group, followed by the conversion of the nitrile at the 3-position into an imidamide. A key step in this synthesis is the Pinner reaction, which allows for the formation of an imidate hydrochloride intermediate from a nitrile, which can then be converted to the corresponding imidamide upon treatment with ammonia.[7][8][9][10][11]

Step 1: Synthesis of 6-Cyanonicotinonitrile from 6-Chloronicotinonitrile

-

To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-cyanonicotinonitrile.

Step 2: Synthesis of this compound via Pinner Reaction

-

Dissolve 6-cyanonicotinonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the reaction mixture remains anhydrous.

-

Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours, during which the Pinner salt (ethyl 6-cyanonicotinimidate hydrochloride) may precipitate.

-

After the formation of the Pinner salt is complete (as monitored by IR spectroscopy, noting the disappearance of the nitrile peak), cool the mixture back to 0 °C.

-

To the suspension of the Pinner salt, add a saturated solution of ammonia in ethanol dropwise until the pH is basic.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization or column chromatography to yield this compound.

Potential Biological Activity and Applications

The biological profile of this compound has not been investigated. However, the cyanopyridine and nicotinamide scaffolds are present in numerous biologically active compounds. Cyanopyridine derivatives have been reported to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. Nicotinamide and its analogs are crucial in various biological processes and have been explored as therapeutic agents. The imidamide functional group, as a bioisostere of an amide, could confer improved pharmacokinetic properties or novel interactions with biological targets.

Table 2: Biological Activities of Structurally Related Compound Classes

| Compound Class | Examples of Biological Activities | Reference Compounds |

| Cyanopyridines | Anticancer, Antimicrobial, Antiviral, Kinase inhibition | 2-amino-3-cyanopyridines, 3-cyanopyridine derivatives |

| Nicotinamide Analogs | Anti-inflammatory, Antitumor, Succinate dehydrogenase inhibition | Nicotinamide, Boscalid |

| Amidines | Enzyme inhibition (e.g., kinases, proteases), Receptor antagonism | Various drug candidates |

Given the established roles of related structures, this compound could potentially interact with enzymes that recognize the nicotinamide scaffold, such as NAD+-dependent enzymes or PARPs. The cyanopyridine moiety might contribute to interactions with various kinases or other cellular targets.

Conclusion

While "this compound" remains an uncharacterized molecule, this guide provides a robust, literature-supported framework for its synthesis and potential biological investigation. The proposed synthetic route is based on well-established chemical transformations. The analysis of related compound classes suggests that this compound holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and evaluate the true chemical and biological properties of this novel compound.

References

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. drughunter.com [drughunter.com]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. 6-Cyanonicotinic acid, 97% | Fisher Scientific [fishersci.ca]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. Pinner Reaction [organic-chemistry.org]

- 10. synarchive.com [synarchive.com]

- 11. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 6-Cyanonicotinimidamide: A Technical Overview

Introduction

As of late 2025, a comprehensive search of available scientific literature and chemical databases has yielded no specific spectroscopic data (NMR, IR, MS) for the compound identified as "6-Cyanonicotinimidamide." This suggests that the compound may be novel, not yet synthesized, or reported under a different nomenclature. The lack of experimental data prevents the creation of a detailed technical guide with quantitative tables and experimental protocols as initially requested.

This document, therefore, serves to outline the predicted spectroscopic characteristics of this compound based on the analysis of structurally similar compounds. It will also present a standardized workflow for acquiring such data, should the compound become available.

Predicted Spectroscopic Characteristics

The structure of this compound, featuring a pyridine ring substituted with a cyano group at the 6-position and an imidamide group at the 3-position, would be expected to exhibit the following spectral features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would likely show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of both the cyano and imidamide groups. The protons of the imidamide group (-C(=NH)NH₂) would likely appear as broad signals due to quadrupole broadening and chemical exchange, with their chemical shifts being sensitive to solvent and temperature.

-

¹³C NMR: The carbon NMR spectrum would be expected to display six signals for the pyridine ring carbons and one for the imidamide carbon. The carbon of the cyano group would also have a characteristic chemical shift. The positions of the signals would be dictated by the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

-

C≡N (Cyano): A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

C=N (Imine): An absorption in the region of 1640-1690 cm⁻¹.

-

N-H (Amine/Imine): Broad absorption bands in the range of 3100-3500 cm⁻¹ corresponding to stretching vibrations.

-

C-H (Aromatic): Stretching vibrations typically appearing above 3000 cm⁻¹.

-

C=C and C=N (Aromatic Ring): A series of bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN, NH₃, or cyanamide from the parent ion, providing clues to the molecule's structure. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Standard Experimental Protocols

Should this compound be synthesized, the following standard protocols would be employed for its spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used, and data would be processed using appropriate software.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet, a thin film, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the standard range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample would be introduced into the instrument, and the resulting mass-to-charge ratios of the ions would be recorded.

Experimental and Analytical Workflow

The general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound is depicted below.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a framework for its anticipated spectroscopic properties and the standard methodologies for their determination. The synthesis and subsequent characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry, and the data, once obtained, could be presented in the detailed tabular and graphical formats outlined in the initial request. Researchers interested in this molecule are encouraged to undertake its synthesis to enable a full spectroscopic elucidation.

6-Cyanonicotinimidamide: An Analysis of Publicly Available Data on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound Identification

-

Chemical Name: 6-Cyanonicotinimidamide

-

CAS Number: 1546448-99-0

-

Related Compound: this compound hydrochloride

The primary information available for this compound is its identification in chemical supplier databases. This confirms its existence as a chemical entity available for purchase, but these sources do not provide in-depth characterization of its properties.

Solubility Profile

A thorough search for quantitative solubility data for this compound in various solvents (e.g., water, DMSO, ethanol) did not yield any specific experimental results. Without published studies, it is not possible to provide a table of solubility values or detailed protocols for solubility assessment.

General Considerations for Similar Structures:

Compounds containing a nitrile group and an imidamide functional group on a pyridine ring can exhibit a range of polarities. The presence of the nitrogen atoms in the pyridine ring and the imidamide group suggests potential for hydrogen bonding, which would influence solubility in protic solvents. However, the overall solubility will be highly dependent on the interplay of these functional groups and the crystalline structure of the solid form.

Stability Profile

Similarly, no specific data on the stability of this compound under various conditions (e.g., pH, temperature, light) was found in the public domain. There are no published degradation pathway studies or recommended storage conditions beyond the general guidelines provided by chemical suppliers (typically storage in a cool, dry place).

Potential Stability Considerations:

-

Hydrolysis: Imidamide functional groups can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the C-N double bond.

-

Thermal Degradation: The stability of the compound at elevated temperatures is unknown.

-

Photostability: The pyridine ring suggests potential for photosensitivity, although this has not been experimentally verified.

Experimental Protocols

The absence of published research on this compound means there are no established experimental protocols to report for determining its solubility and stability.

Logical Workflow for Characterization

In the absence of existing data, a logical workflow for the characterization of this compound would be required. The following diagram illustrates a typical process for evaluating the solubility and stability of a novel compound in a drug development context.

Caption: A logical workflow for characterizing the solubility and stability of a new chemical entity.

Conclusion and Future Directions

There is a clear lack of publicly available data on the solubility and stability of this compound. For researchers and drug development professionals interested in this compound, it would be necessary to perform foundational characterization studies. The logical workflow presented above can serve as a starting point for designing such experiments. Any future work that characterizes these fundamental properties would be a valuable contribution to the scientific community.

Potential Therapeutic Targets of 6-Cyanonicotinimidamide: A Technical Guide

Disclaimer: This document outlines potential therapeutic targets for the compound "6-Cyanonicotinimidamide." As of the latest literature review, no specific biological data for this exact compound has been identified. The information presented herein is extrapolated from studies on the broader class of "nicotinamide derivatives" and "cyanonicotinamide" analogs. The proposed targets and pathways are therefore hypothetical and require experimental validation.

Introduction

Nicotinamide and its derivatives are a versatile class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities. These activities often stem from their ability to interact with a range of enzymes and receptors, modulating key signaling pathways implicated in various diseases, including cancer and fungal infections. This technical guide summarizes the potential therapeutic targets for this compound based on the known activities of structurally related molecules.

Inferred Potential Therapeutic Targets

Based on the biological activities of related nicotinamide derivatives, the following are proposed as potential therapeutic targets for this compound:

-

AlkB Homolog 2 (ALKBH2): A DNA demethylase that is overexpressed in several cancers, including glioblastoma. Its inhibition can lead to the accumulation of DNA damage and subsequent cell death in cancer cells.

-

Histone Deacetylases (HDACs): A class of enzymes that play a crucial role in epigenetic regulation. HDAC inhibitors have emerged as a promising class of anti-cancer agents by altering gene expression to induce cell cycle arrest, differentiation, and apoptosis.

-

Succinate Dehydrogenase (SDH): A key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH can disrupt fungal respiration, making it a target for antifungal agents.

-

Nicotinic Acetylcholine Receptors (nAChRs): A family of ligand-gated ion channels that are involved in various physiological processes. In the context of cancer, nAChRs can mediate cell proliferation, angiogenesis, and metastasis.

Quantitative Data on Nicotinamide Derivative Activity

The following tables summarize the inhibitory activities of various nicotinamide derivatives against the proposed therapeutic targets. This data provides a benchmark for the potential potency of this compound.

Table 1: Inhibition of ALKBH2 by Nicotinamide Derivatives [1]

| Compound | IC50 (µM) | Assay Type | Cell Line |

| AH2-15c | 0.031 ± 0.001 | Fluorescence Polarization (FP) | - |

| AH2-14c | - | - | U87 (Glioblastoma) |

Note: AH2-14c is the un-hydrolyzed counterpart of AH2-15c and showed superior cellular activity.

Table 2: Inhibition of HDACs by Nicotinamide Derivatives [2]

| Compound | Pan-HDAC IC50 (µM) | HDAC3 IC50 (µM) |

| 6b | 4.648 | 0.694 |

| 6n | 5.481 | - |

| BG45 (Reference) | 5.506 | - |

Table 3: Anti-proliferative Activity of Nicotinamide Derivatives in Cancer Cell Lines [2]

| Compound | B16F10 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| 6b | 4.66 | - | - |

Table 4: Inhibition of Fungal Succinate Dehydrogenase (SDH) by Nicotinamide Derivatives [3][4][5]

| Compound | Target Organism | IC50 (µM) |

| 4b | Fungal SDH | 3.18 |

| 3a-17 | Rhizoctonia solani | 15.8 |

| 3a-17 | Sclerotinia sclerotiorum | 20.3 |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

ALKBH2 Inhibition Assay (Fluorescence Polarization)[1]

-

Principle: This assay measures the change in polarization of fluorescently labeled DNA upon binding to the ALKBH2 enzyme. Inhibitors will prevent this binding, resulting in a lower polarization signal.

-

Reagents: Recombinant human ALKBH2, fluorescently labeled DNA substrate containing N3-methylcytosine, assay buffer.

-

Procedure:

-

The inhibitor at various concentrations is pre-incubated with ALKBH2 in the assay buffer.

-

The fluorescently labeled DNA substrate is added to initiate the binding reaction.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

IC50 values are calculated by fitting the dose-response data to a suitable model.

-

HDAC Inhibition Assay[6]

-

Principle: This is a fluorometric assay that measures the activity of HDAC enzymes. A substrate containing an acetylated lysine residue is deacetylated by HDAC, and a subsequent developer solution releases a fluorescent molecule.

-

Reagents: Recombinant human HDAC isozymes (e.g., HDAC3), fluorogenic HDAC substrate, developer solution, assay buffer.

-

Procedure:

-

The inhibitor at various concentrations is pre-incubated with the HDAC enzyme in the assay buffer.

-

The fluorogenic substrate is added to start the enzymatic reaction.

-

The reaction is incubated for a defined period.

-

The developer solution is added to stop the reaction and generate the fluorescent signal.

-

Fluorescence is measured using a microplate reader.

-

IC50 values are determined from the dose-response curve.

-

Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay[3]

-

Principle: This assay measures the activity of SDH by monitoring the reduction of a specific substrate, which can be quantified spectrophotometrically.

-

Reagents: Isolated mitochondria or purified SDH, succinate (substrate), electron acceptor (e.g., 2,6-dichlorophenolindophenol), assay buffer.

-

Procedure:

-

The inhibitor at various concentrations is pre-incubated with the enzyme preparation.

-

Succinate is added to initiate the reaction.

-

The rate of reduction of the electron acceptor is monitored by measuring the change in absorbance at a specific wavelength.

-

IC50 values are calculated from the inhibition data.

-

Cell Proliferation (MTT) Assay[7]

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Reagents: Cancer cell lines, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals.

-

The formazan crystals are dissolved by adding a solubilization solution.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the potential mechanisms of action.

References

- 1. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

6-Cyanonicotinimidamide: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for numerous cellular metabolic processes. In medicinal chemistry, the nicotinamide scaffold is a privileged structure, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The introduction of a cyano (-C≡N) group into organic molecules can significantly modulate their physicochemical and pharmacological properties. The cyano group is a versatile functional group that can act as a bioisostere for various other functionalities, such as a carbonyl group or a halogen atom.[1][2] Its strong electron-withdrawing nature can influence molecular interactions, metabolic stability, and receptor binding affinity.

This technical guide explores the medicinal chemistry core of 6-Cyanonicotinimidamide, a derivative of nicotinamide that, while not extensively documented in current literature, holds significant potential as a scaffold for drug discovery. By analyzing the constituent parts of the molecule—the nicotinamide core and the 6-cyano substituent—we can infer its potential synthesis, physicochemical properties, and pharmacological applications. This document aims to provide a comprehensive resource for researchers interested in exploring the therapeutic promise of this and related compounds.

Postulated Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route would involve the formation of the nicotinimidamide core followed by the introduction of the cyano group, or vice-versa. A key intermediate in the synthesis of many cyanopyridine derivatives is 2-chloro-6-cyanopyridine.[3]

Hypothetical Synthetic Workflow:

Experimental Protocols (Hypothetical)

Route A: Cyanation of 6-Chloronicotinamide

-

Synthesis of 6-Cyanonicotinamide: To a solution of 6-chloronicotinamide (1 mmol) in anhydrous DMF (10 mL), add zinc cyanide (0.6 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is heated under nitrogen atmosphere at 120 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

-

Conversion to 6-Cyanonicotinothioamide: 6-Cyanonicotinamide (1 mmol) and Lawesson's reagent (0.5 mmol) are refluxed in anhydrous toluene (20 mL) for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography.

-

Formation of this compound: The thioamide (1 mmol) is dissolved in acetone (15 mL), and methyl iodide (1.2 mmol) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the resulting solid is dissolved in a 7N solution of ammonia in methanol (20 mL). The solution is stirred at room temperature for 24 hours. After evaporation of the solvent, the crude product is purified by recrystallization.

Physicochemical Properties and Data Presentation

The introduction of the 6-cyano group is expected to significantly influence the physicochemical properties of the nicotinamide scaffold. The strong electron-withdrawing nature of the nitrile will decrease the pKa of the pyridine nitrogen and may affect the hydrogen bonding capabilities of the imidamide group.

Table 1: Predicted Physicochemical Properties

| Property | Nicotinamide | 6-Chloronicotinamide | 6-Cyanonicotinamide (Predicted) | This compound (Predicted) |

| Molecular Weight | 122.12 g/mol | 156.57 g/mol | 147.13 g/mol | 146.15 g/mol |

| LogP (calculated) | -0.37 | 0.45 | 0.10 | -0.20 |

| pKa (pyridine N) | 3.35 | 1.5 | ~1.0 | ~1.2 |

| H-Bond Donors | 2 | 2 | 2 | 3 |

| H-Bond Acceptors | 2 | 2 | 3 | 4 |

Potential Medicinal Chemistry Applications and Signaling Pathways

Based on the known biological activities of nicotinamide derivatives and compounds containing a cyanopyridine moiety, this compound could be explored for a variety of therapeutic applications.

Enzyme Inhibition

Nicotinamide and its derivatives are known inhibitors of several enzymes, including PARPs (Poly(ADP-ribose) polymerases) and sirtuins. The cyano group can act as a key interacting moiety with active site residues. For instance, nicotinamide derivatives have been developed as potent and selective inhibitors of ALKBH2, a DNA demethylase.[4]

Hypothetical Signaling Pathway: PARP Inhibition

Receptor Modulation

The nicotinamide scaffold is present in molecules that modulate various receptors. The addition of a cyano group can alter the binding affinity and selectivity for specific receptor subtypes.

Bioisosteric Replacement

The cyano group can serve as a bioisostere for other functional groups, a strategy often employed in drug design to improve potency, selectivity, and pharmacokinetic properties.[1][5][6] For example, it can mimic the properties of a halogen or a carbonyl group, potentially leading to novel molecular interactions with biological targets.[2]

Experimental Protocols for Biological Evaluation

To investigate the potential therapeutic applications of this compound, a series of in vitro and in vivo assays would be necessary.

Table 2: Suggested Biological Assays

| Assay Type | Target/Pathway | Experimental Model | Key Parameters to Measure |

| Enzyme Inhibition | PARP-1 | Recombinant human PARP-1 | IC50 |

| Sirtuin 1 (SIRT1) | Recombinant human SIRT1 | IC50 | |

| Cell-based Assays | Cytotoxicity | Cancer cell lines (e.g., HeLa, A549) | GI50 |

| DNA Damage Response | Western blot for γH2AX | Protein expression levels | |

| In vivo Assays | Xenograft Tumor Model | Nude mice with tumor xenografts | Tumor growth inhibition |

Detailed Experimental Protocol: PARP-1 Inhibition Assay

-

Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a suitable substrate.

-

Procedure:

-

A 96-well plate is coated with histone.

-

Varying concentrations of this compound are pre-incubated with PARP-1 enzyme and activated DNA.

-

The PARP reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.

-

The reaction is allowed to proceed for a defined time and then stopped.

-

The plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated PAR.

-

After incubation and washing, a colorimetric substrate is added, and the absorbance is measured.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

While "this compound" is not a widely studied molecule, a thorough analysis of its structural components—the nicotinamide core and the 6-cyano substituent—provides a strong foundation for its exploration in medicinal chemistry. The synthetic routes are plausible based on established chemical transformations. The predicted physicochemical properties suggest a molecule with drug-like characteristics. Most importantly, the potential for this compound to interact with key biological targets, such as enzymes and receptors, makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides the necessary theoretical framework and suggested experimental approaches to unlock the potential of this compound and its derivatives in drug discovery. Further research into its synthesis and biological evaluation is highly encouraged.

References

- 1. Bioisostere - Wikipedia [en.wikipedia.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N -Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06988A [pubs.rsc.org]

- 6. N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Potential Applications of 6-Cyanonicotinimidamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis, potential derivatives, and hypothetical biological activities of 6-cyanonicotinimidamide and its analogs. Due to the limited availability of direct research on this specific scaffold, this document leverages established synthetic methodologies for cyanopyridines and the conversion of amides to imidوامides. It further explores the concept of bioisosterism to propose potential analogs with modulated physicochemical and pharmacological properties. Detailed experimental protocols for key synthetic transformations and conceptual signaling pathways are presented to guide future research and drug discovery efforts centered on this novel chemical entity.

Introduction to the this compound Core

The this compound scaffold represents a unique combination of a pyridine ring, a cyano group, and an imidamide (amidine) functional group. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the cyano group can act as a key pharmacophore or a versatile synthetic handle.[1] The imidamide functionality, a bioisostere of the amide bond, offers distinct electronic and hydrogen bonding properties that can influence target engagement and pharmacokinetic profiles.[2][3][4] This guide outlines a strategic approach to the synthesis and exploration of this under-researched chemical space.

Proposed Synthetic Pathways

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic strategy is outlined below.

Diagram: Proposed Synthetic Workflow for this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Cyanonicotinamide from 6-Chloronicotinamide

This procedure is based on palladium-catalyzed cyanation of chloro-pyridines.[5]

-

Materials: 6-Chloronicotinamide, potassium ferrocyanide, palladium acetate, potassium carbonate, organic solvent (e.g., DMF or DMA).

-

Procedure:

-

In an inert atmosphere (e.g., under nitrogen or argon), combine 6-chloronicotinamide (1 equivalent), potassium ferrocyanide (0.5-1 equivalent), palladium acetate (0.01-0.05 equivalent), and potassium carbonate (1.5-2 equivalents) in a suitable reaction vessel.

-

Add the organic solvent and stir the mixture at a temperature ranging from 80°C to 140°C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 6-cyanonicotinamide.

-

Step 2: Conversion of 6-Cyanonicotinamide to this compound

This two-step process involves the conversion of the amide to a thioamide, followed by conversion to the imidamide.

Step 2a: Synthesis of 6-Cyanonicotinethioamide

-

Materials: 6-Cyanonicotinamide, Lawesson's reagent, anhydrous toluene or another suitable high-boiling solvent.

-

Procedure:

-

Dissolve 6-cyanonicotinamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5-0.6 equivalents) portion-wise to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the mixture and concentrate it under reduced pressure.

-

The crude thioamide can be purified by column chromatography.

-

Step 2b: Synthesis of this compound from 6-Cyanonicotinethioamide

This protocol is adapted from methods for the silver(I)-promoted conversion of thioamides to amidines.[6]

-

Materials: 6-Cyanonicotinethioamide, silver acetate (AgOAc) or another silver(I) salt, methanolic ammonia.

-

Procedure:

-

Dissolve the 6-cyanonicotinethioamide (1 equivalent) in a solution of methanolic ammonia.

-

Add silver acetate (1.1-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove the silver sulfide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

The crude this compound can be purified by crystallization or column chromatography.

-

Derivatives and Analogs: A Bioisosteric Approach

The principles of bioisosterism can be applied to design derivatives and analogs of this compound with potentially improved properties.[7]

Table 1: Proposed Bioisosteric Replacements for Functional Groups in this compound

| Functional Group | Potential Bioisosteres | Rationale for Replacement |

| Cyano Group (-CN) | Tetrazole, Oxadiazole, Trifluoromethyl (-CF₃) | Modulate electronics, metabolic stability, and hydrogen bonding capacity.[8][9] |

| Imidamide Group | Amide, Thioamide, N-Cyano Sulfilimine | Fine-tune hydrogen bonding potential, pKa, and metabolic stability.[4][10][11] |

| Pyridine Nitrogen | Phenyl, Thiophene, Pyrimidine | Alter core scaffold geometry, lipophilicity, and potential for new interactions. |

Hypothetical Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, related nicotinamide and cyanopyridine derivatives have shown a range of pharmacological activities. For instance, nicotinamide is a precursor to NAD+, a critical coenzyme in cellular metabolism. Cyanopyridine-containing molecules have been investigated as inhibitors of various enzymes and receptors.[1]

Hypothetical Target: Kinase Inhibition

Many kinase inhibitors feature a hinge-binding motif, often involving a nitrogen-containing heterocycle. The this compound scaffold could potentially interact with the hinge region of a kinase.

Diagram: Hypothetical Kinase Inhibition Signaling Pathway

Caption: Hypothetical signaling pathway for kinase inhibition.

Quantitative Data from Analogous Structures

To provide a preliminary understanding of the potential activity of this class of compounds, the following table summarizes publicly available data for structurally related molecules.

Table 2: Biological Activity of Structurally Related Compounds

| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Reference |

| Cyanopyridine Derivatives | IKK-β | Micromolar to sub-micromolar | [12] |

| Nicotinamide Analogs | PARP Inhibitors | Nanomolar to micromolar | (General knowledge) |

| Amidine-containing molecules | Various enzymes | Wide range of potencies | [13] |

Note: This data is for analogous structures and should be considered as a guide for potential target classes and activity ranges for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold presents an intriguing and largely unexplored area for medicinal chemistry and drug discovery. The synthetic routes outlined in this guide provide a practical starting point for the synthesis of the core structure and its analogs. Future research should focus on the synthesis and screening of a library of derivatives with diverse bioisosteric modifications to elucidate structure-activity relationships and identify promising lead compounds for various therapeutic targets. The detailed experimental protocols and conceptual frameworks provided herein are intended to facilitate these endeavors.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 6. Silver(I)-Promoted Conversion of Thioamides to Amidines: Divergent Synthesis of a Key Series of Vancomycin Aglycon Residue 4 Amidines that Clarify Binding Behavior to Model Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 10. N -Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06988A [pubs.rsc.org]

- 11. N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Amidine synthesis [organic-chemistry.org]

6-Cyanonicotinimidamide: An In-depth Technical Guide on Safety and Handling

Chemical and Physical Properties

Quantitative data for 6-Cyanonicotinimidamide is not available. The following table summarizes the properties of the related compound, 5-Cyanonicotinimidamide.

| Property | Value | Reference |

| Molecular Weight | 146.15 g/mol | [1] |

| Molecular Formula | C7H6N4 | [1] |

| XLogP3-AA | -0.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 146.059246208 Da | [1] |

| Monoisotopic Mass | 146.059246208 Da | [1] |

| Topological Polar Surface Area | 86.6 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 202 | [1] |

Hazard Identification and Safety Precautions

Due to the lack of specific data for this compound, a comprehensive hazard assessment cannot be provided. However, based on its structure, which includes a cyanide group and a nicotinimidamide moiety, the following potential hazards should be considered:

-

High Toxicity: The presence of a cyano group suggests a high potential for toxicity. Similar to other organic cyanides, it may be toxic if swallowed, inhaled, or in contact with skin.

-

Irritation: It may cause skin, eye, and respiratory tract irritation.

-

Environmental Hazard: The ecotoxicological properties are unknown, but it should be handled as a potential environmental hazard.

Recommended Safety Precautions:

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. Additional protective clothing may be necessary based on the scale of the experiment.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

-

Handling: Avoid creating dust or aerosols. Use only in a chemical fume hood. Prevent contact with skin and eyes. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Keep locked up.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not available in the public domain. Researchers must develop their own protocols with a strong emphasis on safety. A general workflow for handling a novel, potentially hazardous compound is outlined below.

Signaling Pathways

There is no information available on the biological activity or signaling pathways associated with this compound. Given the presence of the nicotinamide structure, it could potentially interact with enzymes that utilize NAD(P)+ as a cofactor, but this is purely speculative. Researchers investigating this compound would need to perform initial screening assays to determine its biological effects.

References

Methodological & Application

Application Notes and Protocols for 6-Cyanonicotinimidamide and Related Nicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Nicotinamide and its derivatives are a class of compounds of significant interest in drug discovery, demonstrating a wide range of biological activities.[1][2] These activities include potential cytotoxic effects against various cancer cell lines and antifungal properties.[3][4] The core structure, a pyridine ring, is a common scaffold in many biologically active molecules. The introduction of a cyano group and an imidamide functional group, as in 6-Cyanonicotinimidamide, is anticipated to modulate the compound's biological profile. These modifications can influence factors such as enzyme inhibition, receptor binding, and cellular uptake.

This document provides representative protocols for the synthesis and biological characterization of nicotinamide derivatives, which can be adapted for the study of this compound. The primary areas of focus for biological evaluation include cytotoxicity against cancer cell lines and antifungal activity.

Synthesis of Nicotinimidamide Derivatives

A plausible synthetic route for nicotinimidamide derivatives can be adapted from multi-component reaction strategies. One such approach involves a tandem copper-catalyzed azide-alkyne cycloaddition (CuAAC)/ring-cleavage/cyclization/oxidation reaction.[3]

Representative Synthetic Workflow

Caption: Generalized workflow for the synthesis of nicotinimidamide derivatives.

Experimental Protocol: Synthesis of Nicotinimidamides

This protocol is adapted from a reported four-component reaction for the synthesis of novel nicotinimidamide derivatives.[3]

Materials:

-

O-acetyl oxime

-

Terminal ynone

-

Sulfonyl azide

-

Ammonium acetate (NH₄OAc)

-

Copper(I) iodide (CuI)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a solution of NH₄OAc (10 mmol) and CuI (1.0 mmol) in MeCN (15 mL), add the sulfonyl azide (12 mmol).

-

Slowly add the terminal ynone (12 mmol) to the mixture at 0°C over a period of 30 minutes.

-

Stir the reaction mixture at 0°C for 1 hour, followed by stirring at room temperature for 12 hours.

-

After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel using a gradient of EtOAc in petroleum ether to yield the desired nicotinimidamide product.[3]

-

Characterize the synthesized compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Biological Evaluation